molecular formula C19H21NO2 B5861388 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

Cat. No. B5861388
M. Wt: 295.4 g/mol
InChI Key: BMEVZNWMKVXKOD-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as THN-α, is a synthetic compound that has been widely studied for its potential in treating various neurological disorders. THN-α is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have neuroprotective effects in several preclinical models of neurodegenerative diseases.

Mechanism of Action

2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα is a selective agonist for the α7 nAChR, which is a subtype of the nAChR family that is primarily expressed in the central nervous system. Activation of the α7 nAChR has been shown to have neuroprotective effects, including reducing inflammation, promoting neuronal survival, and enhancing cognitive function.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing oxidative stress, reducing inflammation, promoting neuronal survival, and enhancing cognitive function. 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has also been shown to increase the release of neurotransmitters, including acetylcholine and dopamine, which are important for cognitive function.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα is also highly selective for the α7 nAChR, which allows for specific targeting of this receptor. However, one limitation of 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα is that it has poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα. One area of interest is the potential for 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα in treating neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another area of interest is the potential for 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα in treating schizophrenia, which has been shown to be associated with dysfunction of the α7 nAChR. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα and to optimize its pharmacological properties for clinical use.
In conclusion, 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα is a synthetic compound that has been extensively studied for its potential in treating various neurological disorders. It is a selective agonist for the α7 nAChR and has been shown to have neuroprotective effects in several preclinical models of neurodegenerative diseases. While there are limitations to its use in lab experiments, 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has several advantages and holds promise for future research in the field of neuroscience.

Synthesis Methods

2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then combined to form the final product. The synthesis has been optimized to produce high yields of 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα with good purity.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-16-11-9-14(10-12-16)13-19(21)20-18-8-4-6-15-5-2-3-7-17(15)18/h4,6,8-12H,2-3,5,7,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEVZNWMKVXKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198938
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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